Methyl 2-bromo-3-ethoxy-6-fluorobenzoate
Description
Methyl 2-bromo-3-ethoxy-6-fluorobenzoate is a substituted benzoate ester featuring a bromine atom at position 2, an ethoxy group at position 3, and a fluorine atom at position 6 on the aromatic ring, with a methyl ester moiety at the carboxyl position. Substituted benzoates are widely used in pharmaceuticals, agrochemicals, and materials science, with substituent positions and electronic properties critically influencing reactivity and applications .
Properties
Molecular Formula |
C10H10BrFO3 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
methyl 2-bromo-3-ethoxy-6-fluorobenzoate |
InChI |
InChI=1S/C10H10BrFO3/c1-3-15-7-5-4-6(12)8(9(7)11)10(13)14-2/h4-5H,3H2,1-2H3 |
InChI Key |
WNDIWKLTFLMQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)C(=O)OC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations :
- Substituent Effects : The ethoxy group in the target compound (position 3) is electron-donating, contrasting with the electron-withdrawing chloro group in Ethyl 2-bromo-3-chloro-6-fluorobenzoate . This difference alters aromatic ring electron density, affecting electrophilic substitution rates and regioselectivity.
- Steric Hindrance : The ethoxy group’s bulkiness may reduce reactivity in sterically demanding reactions compared to smaller substituents like chloro or methyl.
- Halogen Reactivity : Bromine (in positions 2 or 3) enhances susceptibility to cross-coupling reactions (e.g., with boronic acids), as demonstrated in the synthesis of 6-fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid via Suzuki coupling .
Physicochemical Properties
- Molecular Weight : The target compound’s calculated molar mass (277.1 g/mol) is lower than Ethyl 2-bromo-3-chloro-6-fluorobenzoate (281.5 g/mol) due to the ethoxy group replacing chlorine.
- Stability : Esters with electron-withdrawing groups (e.g., Cl, F) typically exhibit slower hydrolysis rates. The ethoxy group’s electron-donating nature may marginally increase hydrolysis susceptibility compared to chloro analogs.
Analytical Techniques and Characterization
While direct data on the target compound are lacking, analogous compounds are characterized via:
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